molecular formula C14H19N5 B6441612 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine CAS No. 2549038-47-1

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

Cat. No. B6441612
CAS RN: 2549038-47-1
M. Wt: 257.33 g/mol
InChI Key: LQXUHJKFAWNXCK-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine (MMPP) is a small molecule that has been extensively studied for its potential applications in a variety of scientific fields. It belongs to the class of heterocyclic compounds, which are molecules with multiple ring structures. MMPP has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drug delivery systems.

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, it has been used in the study of biochemical and physiological effects, such as the modulation of gene expression and the regulation of cell growth.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to act as an agonist at serotonin receptors, which are found in the brain and other parts of the body. Additionally, it is believed to act as an antagonist at certain types of ion channels, which are responsible for the regulation of electrical signals in the body.
Biochemical and Physiological Effects
4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell growth and differentiation, as well as genes involved in the regulation of the immune system. Additionally, it has been shown to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it can be used in a variety of biochemical and physiological experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can interfere with the activity of certain enzymes.

Future Directions

There are several potential future directions for 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine. It could be used to develop new pharmaceuticals or drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Finally, it could be used to study the effects of environmental toxins on human health.

Synthesis Methods

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine can be synthesized by a variety of methods, including the Biginelli reaction, the Hantzsch reaction, and the Mannich reaction. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an acid, and a urea or thiourea. The Hantzsch reaction is a four-component reaction that involves the condensation of an aldehyde, an acid, a secondary amine, and a ketone. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde, a secondary amine, and an acid. All of these reactions result in the formation of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine.

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-3-6-18(7-4-11)13-9-14(17-10-16-13)19-8-5-15-12(19)2/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUHJKFAWNXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

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